2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride
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Overview
Description
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride, also known by its IUPAC name 2-isopropyl-4-(trifluoromethyl)aniline hydrochloride, is a chemical compound with the molecular formula C10H12F3N·HCl. It is a fluorinated aromatic amine, which is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial use .
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: This compound also contains a trifluoromethyl group and is studied for its anti-cancer properties.
Alpelisib: A trifluoromethyl-containing drug used as a phosphatidylinositol-3-kinase (PI3K) inhibitor.
Uniqueness
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride is unique due to its specific substitution pattern and the presence of both isopropyl and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCWHBWNDYXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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